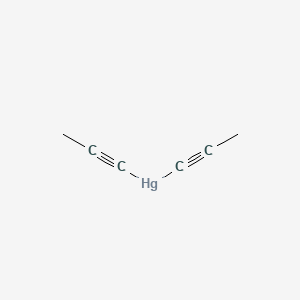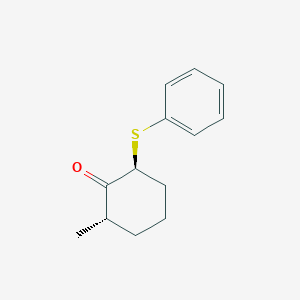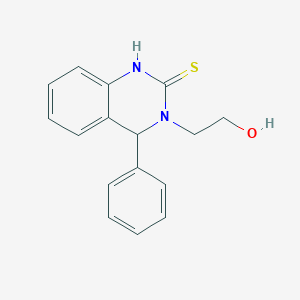
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a hydroxyethyl group at the 3-position and a phenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and thionation. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a base, followed by treatment with carbon disulfide to introduce the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione.
Reduction: Formation of 3-(2-hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thiol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl and thione groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione: Similar structure but with a dione group instead of a thione group.
3-(2-Hydroxyethylamino)quinoline-2,4(1H,3H)-dione: Contains an amino group instead of a phenyl group.
Uniqueness
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both a hydroxyethyl group and a thione group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications in various fields .
Propriétés
Numéro CAS |
67396-97-8 |
|---|---|
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-4-phenyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C16H16N2OS/c19-11-10-18-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-16(18)20/h1-9,15,19H,10-11H2,(H,17,20) |
Clé InChI |
RBPYFPBNQUQBQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


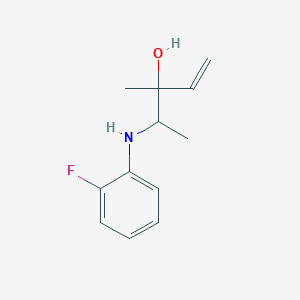
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)


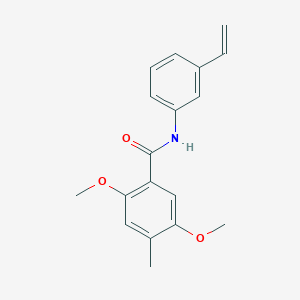
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)


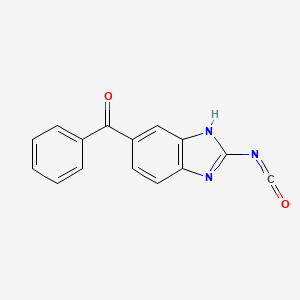
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
